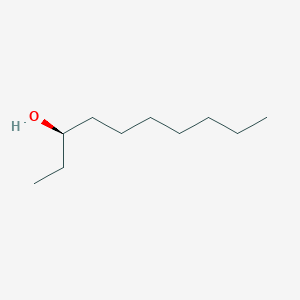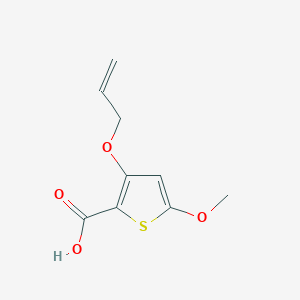
4-(Ethylsulfonyl)-3-fluorobenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Ethylsulfonyl)-3-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an ethylsulfonyl group and a fluorine atom attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethylsulfonyl)-3-fluorobenzoic acid typically involves the introduction of the ethylsulfonyl group and the fluorine atom onto the benzene ring. One common method involves the sulfonation of 3-fluorobenzoic acid followed by the introduction of the ethyl group. The reaction conditions often include the use of strong acids and bases, as well as specific catalysts to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4-(Ethylsulfonyl)-3-fluorobenzoic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding simpler benzoic acid derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce simpler benzoic acid derivatives.
科学的研究の応用
4-(Ethylsulfonyl)-3-fluorobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of 4-(Ethylsulfonyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets. The ethylsulfonyl group and the fluorine atom can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological pathways and result in various physiological effects.
類似化合物との比較
Similar Compounds
4-(Ethylsulfonyl)benzoic acid: Lacks the fluorine atom, which can affect its reactivity and applications.
3-Fluorobenzoic acid: Lacks the ethylsulfonyl group, resulting in different chemical properties and uses.
4-(Methylsulfonyl)-3-fluorobenzoic acid: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
Uniqueness
4-(Ethylsulfonyl)-3-fluorobenzoic acid is unique due to the combination of the ethylsulfonyl group and the fluorine atom. This combination imparts specific chemical properties, such as increased reactivity and potential for diverse applications in various fields.
特性
分子式 |
C9H9FO4S |
|---|---|
分子量 |
232.23 g/mol |
IUPAC名 |
4-ethylsulfonyl-3-fluorobenzoic acid |
InChI |
InChI=1S/C9H9FO4S/c1-2-15(13,14)8-4-3-6(9(11)12)5-7(8)10/h3-5H,2H2,1H3,(H,11,12) |
InChIキー |
OHIOUVFXZRRXCD-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=C(C=C(C=C1)C(=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-(7-amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetate](/img/structure/B12065767.png)












